molecular formula C14H13BrO2 B6331336 1-(benzyloxy)-3-bromo-5-methoxybenzene CAS No. 1934868-14-0

1-(benzyloxy)-3-bromo-5-methoxybenzene

Cat. No.: B6331336
CAS No.: 1934868-14-0
M. Wt: 293.15 g/mol
InChI Key: FGFVSEFELNGZNF-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-bromo-5-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a benzyloxy group at the first position, a bromine atom at the third position, and a methoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzyloxy)-3-bromo-5-methoxybenzene typically involves the bromination of 1-(benzyloxy)-5-methoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions often include room temperature or slightly elevated temperatures to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-bromo-5-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Benzyloxy)-3-bromo-5-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-3-bromo-5-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions .

Comparison with Similar Compounds

Uniqueness: The presence of both benzyloxy and methoxy groups provides a balance of electron-donating effects, while the bromine atom offers opportunities for further functionalization through substitution reactions .

Properties

IUPAC Name

1-bromo-3-methoxy-5-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-13-7-12(15)8-14(9-13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFVSEFELNGZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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